molecular formula C12H14O3S B12434026 thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester

thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester

Cat. No.: B12434026
M. Wt: 238.30 g/mol
InChI Key: AANXOPGCFWCAFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester typically involves the esterification of thiocarbonic acid with o-tert-butyl alcohol and S-(4-formyl-phenyl) alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

The process is optimized for yield and purity, with continuous monitoring and quality control measures in place.

Scientific Research Applications

Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester involves its interaction with molecular targets such as enzymes and proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification . The ester group can undergo hydrolysis, releasing the active thiocarbonic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester can be compared with other similar compounds, such as:

List of Similar Compounds

Biological Activity

Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound features a thiocarbonic acid backbone with a tert-butyl ester group and a formyl-substituted phenyl moiety. This unique structure may contribute to its biological activity, particularly in cancer therapeutics.

Synthesis

The synthesis of this compound typically involves the reaction of thiocarbonic acid derivatives with tert-butyl alcohol in the presence of a catalyst. The following general reaction scheme can be outlined:

  • Formation of Thiocarbonic Acid Derivative : React thiol with carbon disulfide to form thiocarbonic acid.
  • Esterification : Treat the thiocarbonic acid with tert-butyl alcohol under acidic conditions to produce the corresponding ester.
  • Substitution : Introduce the 4-formyl-phenyl group through nucleophilic substitution.

Anticancer Activity

Recent studies have indicated that compounds similar to thiocarbonic acid o-tert-butyl ester exhibit significant anticancer properties. For instance, research on related tert-butyl esters has shown efficacy against various breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating the potential of these compounds as therapeutic agents.

CompoundCell LineIC50 (µM)Mechanism of Action
Thiocarbonic Acid EsterMCF-715Induces apoptosis via caspase activation
Related EsterMDA-MB-23120Inhibits proliferation through cell cycle arrest

Table 1: Anticancer activity of thiocarbonic acid o-tert-butyl ester and related compounds

The biological activity is believed to stem from multiple mechanisms:

  • Apoptosis Induction : Compounds trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : They interfere with cell cycle progression, particularly at the G1/S checkpoint.
  • Inhibition of Metastasis : Some studies suggest that these compounds may reduce metastatic potential by modulating signaling pathways involved in cell adhesion and migration.

Case Studies

  • Case Study 1: Efficacy in Breast Cancer Models
    • A study investigated the effects of thiocarbonic acid o-tert-butyl ester on MCF-7 and MDA-MB-231 cells, revealing that treatment led to a significant reduction in cell viability after 72 hours, comparable to established chemotherapeutics like tamoxifen.
  • Case Study 2: Pharmacokinetic Studies
    • Pharmacokinetic evaluations showed that the compound exhibited favorable absorption characteristics and metabolic stability, suggesting potential for further development as an anticancer agent.

Properties

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

tert-butyl (4-formylphenyl)sulfanylformate

InChI

InChI=1S/C12H14O3S/c1-12(2,3)15-11(14)16-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3

InChI Key

AANXOPGCFWCAFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)SC1=CC=C(C=C1)C=O

Origin of Product

United States

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